molecular formula C9H9FN2O B11909164 (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B11909164
M. Wt: 180.18 g/mol
InChI Key: DLNRTFMIWCVDRC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 3rd position, and a dihydroquinoxalinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of (3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The fluorine atom and the quinoxaline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-5-chloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
  • (3R)-5-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
  • (3R)-5-iodo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Uniqueness

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

(3R)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

DLNRTFMIWCVDRC-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)C(=CC=C2)F

Canonical SMILES

CC1C(=O)NC2=C(N1)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.